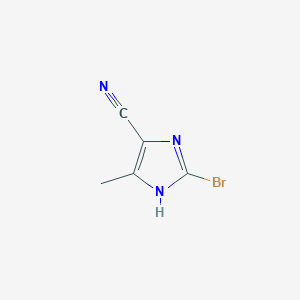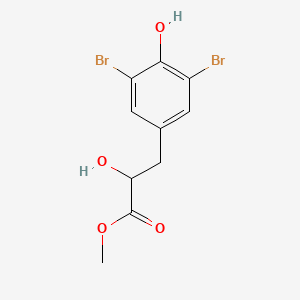
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, along with a hydroxypropanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the bromination of 4-hydroxyphenylpyruvic acid followed by esterification. The bromination is carried out using bromine in acetic acid, which introduces bromine atoms at the 3 and 5 positions of the phenyl ring. The resulting dibromo compound is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxyphenyl compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-hydroxybenzaldehyde or 3,5-dibromo-4-hydroxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-hydroxyphenylmethanol.
Substitution: Formation of 3,5-dibromo-4-aminophenyl or 3,5-dibromo-4-alkylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and bromine groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-hydroxyphenylpyruvic acid: A precursor in the synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate.
3,5-Dibromo-4-hydroxybenzaldehyde: An oxidation product with similar structural features.
3,5-Dibromo-4-hydroxybenzoic acid: Another oxidation product with carboxylic acid functionality.
Uniqueness
This compound is unique due to its combination of bromine atoms and ester functionality, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C10H10Br2O4 |
|---|---|
Molekulargewicht |
353.99 g/mol |
IUPAC-Name |
methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Br2O4/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,13-14H,4H2,1H3 |
InChI-Schlüssel |
JYSLPVGMSRYQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


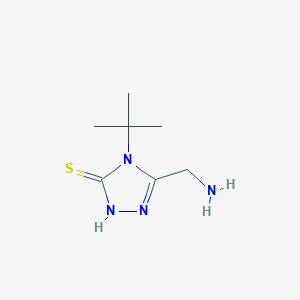
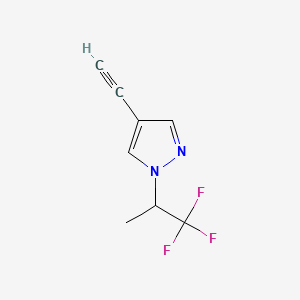


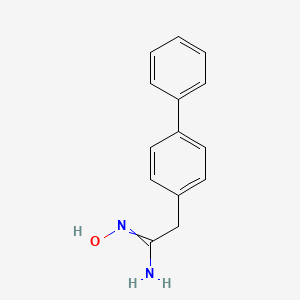



![O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride](/img/structure/B13704950.png)


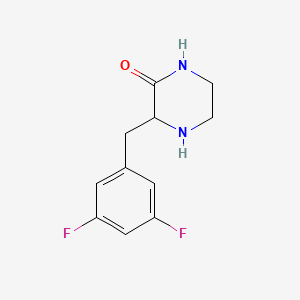
![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
